3,4-Diamino-N,N-diethyl-benzenesulfonamide

Descripción general

Descripción

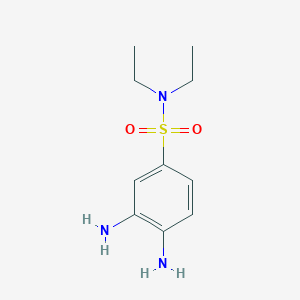

3,4-Diamino-N,N-diethyl-benzenesulfonamide is a chemical compound with the molecular formula C10H17N3O2S and a molecular weight of 243.33 . It is used in the industry .

Molecular Structure Analysis

The molecular structure of 3,4-Diamino-N,N-diethyl-benzenesulfonamide consists of 10 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

3,4-Diamino-N,N-diethyl-benzenesulfonamide is a powder with a melting point of 124-125°C .Aplicaciones Científicas De Investigación

-

Synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA)

- Application: MOCA is synthesized from o-chloroaniline and formaldehyde using zeolites HY, Hβ and HZSM-5 as catalysts . This compound is used extensively in the preparation of various polymer products including resin, rubber, plastic, paint, film, etc .

- Method: The synthesis is carried out in a fixed bed continuous flow reactor under specific conditions .

- Results: Under the conditions of the catalyst bed volume = 20 mL (8.14 g), n (o-chloroaniline): n (HCHO) = 4: 1, LHSV = 3.5 h −1, 0.5 MPa and 443 K, HCHO conversion and MOCA selectivity steadily fluctuated at high levels of 90–92% and 75–77% during 16 h, respectively .

-

Selective oxidation of methyl aromatics

- Application: 4-N,N-Dimethylaminopyridine (DMAP) is used as a catalyst in combination with benzyl bromide for the selective oxidation of methyl aromatics .

- Method: The specific experimental procedures and technical details are not provided in the source .

- Results: DMAP exhibited higher catalytic activity than other pyridine analogues, such as 4-carboxypyridine, 4-cyanopyridine and pyridine .

-

Interpretation of the mechanism of 3,3′-dichloro-4,4′-diaminodiphenyl methane synthesis over HY zeolites

- Application: This research interprets the mechanism of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA) synthesis over HY zeolites . MOCA is synthesized from o-chloroaniline and formaldehyde using zeolites HY .

- Method: The synthesis is carried out in a fixed bed continuous flow reactor under specific conditions .

- Results: Under the conditions of the catalyst bed volume = 20 mL (8.14 g), n (o-chloroaniline): n (HCHO) = 4: 1, LHSV = 3.5 h −1, 0.5 MPa and 443 K, HCHO conversion and MOCA selectivity steadily fluctuated at high levels of 90–92% and 75–77% during 16 h, respectively .

-

Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives

- Application: This research involves the synthesis of new N,N-diethyl amide bearing sulfonamides and their evaluation for antibacterial activity . Sulfonamides are known to represent a class of medicinally important compounds which are extensively used as antibacterial agents .

- Method: The synthesis involves the amidation of easily prepared benzenesulfonamide precursors .

- Results: The results showed that this skeletal framework exhibited marked potency as antibacterial agents . The most active antibacterial agent against both targeted organisms was N,N-diethyl-1-(phenylsulfonyl) piperidine-2-carboxamide .

-

Synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA) over HY zeolites

- Application: This research interprets the mechanism of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA) synthesis over HY zeolites . MOCA is synthesized from o-chloroaniline and formaldehyde using zeolites HY .

- Method: The synthesis is carried out in a fixed bed continuous flow reactor under specific conditions .

- Results: Under the conditions of the catalyst bed volume = 20 mL (8.14 g), n (o-chloroaniline): n (HCHO) = 4: 1, LHSV = 3.5 h −1, 0.5 MPa and 443 K, HCHO conversion and MOCA selectivity steadily fluctuated at high levels of 90–92% and 75–77% during 16 h, respectively .

-

Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives

- Application: This research involves the synthesis of new N,N-diethyl amide bearing sulfonamides and their evaluation for antibacterial activity . Sulfonamides are known to represent a class of medicinally important compounds which are extensively used as antibacterial agents .

- Method: The synthesis involves the amidation of easily prepared benzenesulfonamide precursors .

- Results: The results showed that this skeletal framework exhibited marked potency as antibacterial agents. The most active antibacterial agent against both targeted organisms was N,N-diethyl-1-(phenylsulfonyl) piperidine-2-carboxamide .

Safety And Hazards

The safety data sheet for 3,4-Diamino-N,N-diethyl-benzenesulfonamide suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician .

Propiedades

IUPAC Name |

3,4-diamino-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-3-13(4-2)16(14,15)8-5-6-9(11)10(12)7-8/h5-7H,3-4,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLGOCJQWVBKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397229 | |

| Record name | 3,4-Diamino-N,N-diethyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diamino-N,N-diethyl-benzenesulfonamide | |

CAS RN |

49804-28-6 | |

| Record name | 3,4-Diamino-N,N-diethyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1608931.png)

![1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine](/img/structure/B1608942.png)

![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1608943.png)